molecular formula C22H22N2O4 B15140712 Tgf|A-IN-2

Tgf|A-IN-2

Cat. No.: B15140712
M. Wt: 378.4 g/mol
InChI Key: PHLACHIKRYAJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tgf|A-IN-2 is a small molecule inhibitor that targets the transforming growth factor beta (TGF-β) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of TGF-β signaling is associated with several diseases, including cancer, fibrosis, and cardiovascular diseases .

Chemical Reactions Analysis

Types of Reactions: Tgf|A-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are tested for their biological activity and therapeutic potential.

Scientific Research Applications

Tgf|A-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the TGF-β signaling pathway and its role in cellular processes. In biology, it helps in understanding the mechanisms of cell growth, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases like cancer, fibrosis, and cardiovascular diseases . In the industry, it is used in the development of drug delivery systems and nanostructured films for wound healing .

Mechanism of Action

Tgf|A-IN-2 exerts its effects by inhibiting the TGF-β signaling pathway. It binds to the TGF-β receptors, preventing the activation of downstream signaling molecules like Smad2/3. This inhibition disrupts the transcription of target genes involved in cell proliferation, differentiation, and apoptosis . The molecular targets and pathways involved include the TGF-β type I and type II receptors, Smad proteins, and various kinases .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Tgf|A-IN-2 include other TGF-β inhibitors like TGF-β1, TGF-β2, and TGF-β3. These compounds share structural similarities and target the same signaling pathway .

Uniqueness: What sets this compound apart from other similar compounds is its high selectivity and potency in inhibiting the TGF-β signaling pathway. This makes it a promising candidate for therapeutic applications, particularly in diseases where TGF-β signaling plays a critical role .

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-(2-oxochromen-4-yl)oxyphenyl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C22H22N2O4/c25-21(15-24-12-4-1-5-13-24)23-16-8-10-17(11-9-16)27-20-14-22(26)28-19-7-3-2-6-18(19)20/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,23,25)

InChI Key

PHLACHIKRYAJCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC(=O)OC4=CC=CC=C43

Origin of Product

United States

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